Ethen-1,2-diol

Description

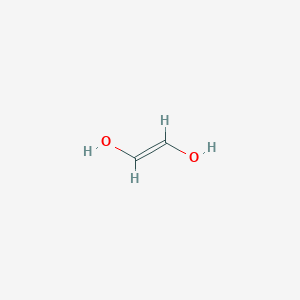

Structure

2D Structure

3D Structure

Properties

CAS No. |

1571-60-4 |

|---|---|

Molecular Formula |

C2H4O2 |

Molecular Weight |

60.05 g/mol |

IUPAC Name |

(E)-ethene-1,2-diol |

InChI |

InChI=1S/C2H4O2/c3-1-2-4/h1-4H/b2-1+ |

InChI Key |

JMCRDEBJJPRTPV-OWOJBTEDSA-N |

SMILES |

C(=CO)O |

Isomeric SMILES |

C(=C/O)\O |

Canonical SMILES |

C(=CO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Unstable Dance of a Sugar Precursor: A Technical Guide to Ethen-1,2-diol Tautomerism to Glycoaldehyde

For Researchers, Scientists, and Drug Development Professionals

A deep understanding of molecular transformations is fundamental to advancements in chemistry, biology, and medicine. This technical guide delves into the intricate process of tautomerism, specifically focusing on the conversion of the transient enol, ethen-1,2-diol, to its more stable keto isomer, glycoaldehyde. This seemingly simple isomerization is of significant interest due to the role of glycoaldehyde as a precursor to advanced glycation end products (AGEs), which are implicated in a variety of disease states, making this a critical area of study for drug development and disease pathology.

The Keto-Enol Equilibrium: A Fundamental Principle

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In the case of this compound and glycoaldehyde, the equilibrium lies heavily towards the keto form, glycoaldehyde, due to its greater thermodynamic stability. The enol form, this compound, is a high-energy, transient species. This variety of tautomerism is termed keto-enol tautomerism, where the "keto" part refers to the carbonyl group (–C=O) typical of aldehydes and ketones, and the "enol" part refers to the combination of a double bond (-ene) and a hydroxyl group (-ol).[1]

The tautomerization process involves the migration of a proton and the shifting of bonding electrons. This interconversion can be catalyzed by either acids or bases.

Thermodynamic Landscape of the Tautomerization

The preference for glycoaldehyde in the tautomeric equilibrium is rooted in the thermodynamic stability of the keto form over the enol form. This can be quantified by examining the changes in standard enthalpy (ΔH°) and Gibbs free energy (ΔG°) of the reaction.

Table 1: Thermodynamic Data for this compound Tautomerism to Glycoaldehyde

| Tautomer | Standard Enthalpy of Formation (ΔfH°gas, 298.15 K) |

| trans-1,2-Ethenediol | -266.4 ± 1.3 kJ/mol |

| Glycoaldehyde | -317.50 ± 0.90 kJ/mol[1] |

Based on the available standard enthalpy of formation data, the tautomerization of trans-1,2-ethenediol to glycoaldehyde is an exothermic process. This negative enthalpy change indicates that the formation of the more stable glycoaldehyde is energetically favorable.

Experimental Protocols for Studying the Tautomerism

Characterizing the transient nature of this compound and quantifying its equilibrium with glycoaldehyde requires specialized experimental techniques.

Gas-Phase Synthesis and Matrix Isolation Spectroscopy of this compound

Due to its instability, this compound is not a commercially available reagent. It can be generated in the gas phase and trapped in a cryogenic matrix for spectroscopic analysis.

Experimental Workflow: Gas-Phase Synthesis and Matrix Isolation

References

Computational Analysis of Ethen-1,2-diol Stability: A Technical Guide

Abstract

Ethen-1,2-diol, also known as vinylene glycol, is the enol tautomer of glycolaldehyde. While thermodynamically less stable than its keto counterpart, its potential formation through photochemical processes and its role as a reactive intermediate in atmospheric and interstellar chemistry make the analysis of its stability a critical area of research. This technical guide provides a comprehensive overview of the computational methods used to study the stability of this compound, focusing on its tautomeric relationship with glycolaldehyde and its subsequent atmospheric fate. Quantitative data from key theoretical studies are summarized, and the computational and experimental protocols for characterizing this transient species are detailed.

Introduction

This compound (HOCH=CHOH) is a key intermediate in various chemical environments, from prebiotic and interstellar synthesis of carbohydrates to terrestrial atmospheric processes.[1][2] It exists as two geometric isomers, Z- and E-ethen-1,2-diol. These enols are high-energy tautomers of the simplest α-hydroxy aldehyde, glycolaldehyde (HOCH₂CHO).[1] The equilibrium between the keto (glycolaldehyde) and enol (this compound) forms lies heavily toward the keto form under standard conditions.[3] However, recent studies have shown that carbonyl compounds can undergo UV-induced isomerization to their enol counterparts, suggesting that this compound can be formed under atmospheric conditions.[4]

Understanding the kinetic stability and reaction pathways of this compound is therefore crucial. Computational chemistry provides essential tools to explore the potential energy surface of the C₂H₄O₂ system, elucidating the energy barriers, transition states, and reaction mechanisms that govern the formation and decay of this elusive molecule. This guide details these computational approaches and summarizes the key findings.

Theoretical Background: Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry where an equilibrium exists between a ketone or aldehyde (keto form) and its corresponding enol.[5] The interconversion involves the migration of a proton and the shifting of bonding electrons. For most simple aldehydes and ketones, the keto form is significantly more stable and dominates the equilibrium.[3]

The stability and interconversion kinetics are governed by the potential energy surface (PES) of the molecule. Computational methods are employed to map this surface, identifying the energy minima corresponding to stable isomers (keto and enol forms) and the saddle points corresponding to the transition states for their interconversion. The energy difference between a minimum and a connecting saddle point represents the activation energy barrier for the reaction.

Computational & Experimental Methodologies

The transient nature of this compound makes its direct experimental study challenging.[3] However, a combination of specialized experimental techniques and high-level computational methods has provided significant insight into its properties.

Computational Protocols

The theoretical investigation of the glycolaldehyde/ethen-1,2-diol system typically involves high-level ab initio and Density Functional Theory (DFT) calculations to accurately model the energetics and structures of the isomers and transition states.

-

Quantum Chemical Calculations : Studies on this system employ methods designed to yield high chemical accuracy. The primary goal is to calculate the electronic energy of the molecular structures.

-

Geometry Optimization : The structures of glycolaldehyde, Z- and E-ethen-1,2-diol, and the transition state for tautomerization are optimized to find their lowest energy conformations.

-

Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

-

Transition State Search : Algorithms are used to locate the saddle point on the potential energy surface that connects the keto and enol forms. The mechanism often involves a double-hydrogen shift.[4]

-

Reaction Pathway Modeling : Once the transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the transition state correctly connects the desired reactant (glycolaldehyde) and product (this compound).

-

Stochastic Master Equation Simulations : To model the atmospheric fate and lifetime of this compound, kinetic simulations using the stochastic master equation are often employed, which account for collisional deactivation and competing reaction pathways.[4]

Experimental Protocols: Matrix Isolation

Direct observation of this compound has been achieved through specialized experimental techniques designed to trap and study highly reactive species.

-

Gas-Phase Synthesis and Matrix Isolation : In a key experiment, ethen-1,2-diols were synthesized in the gas phase and subsequently trapped in cryogenic argon matrices.[1] This technique involves co-depositing the species of interest with a large excess of an inert gas (like argon) onto a very cold window (typically below 20 K). The inert matrix isolates the individual molecules, preventing them from reacting and allowing for spectroscopic characterization (e.g., via FTIR spectroscopy).

-

Photolysis : In these matrix isolation experiments, the trapped enols were shown to rearrange back to the more stable glycolaldehyde upon photolysis with UV light (λ = 180–254 nm), confirming their relationship.[1]

Results: Stability and Reactivity

Computational studies have provided a quantitative picture of the stability and reaction pathways of this compound.

Tautomerization from Glycolaldehyde

The primary pathway governing the stability of this compound is its tautomerization to glycolaldehyde. Computational studies have revealed a significant kinetic barrier for this process. The tautomerization proceeds via a double-hydrogen shift mechanism to yield the lower-energy Z-isomer.[4] This high barrier indicates that while this compound is thermodynamically unstable relative to glycolaldehyde, it can be kinetically persistent once formed, for example, through photochemical pathways.[4]

The logical workflow for determining the stability via computational chemistry is outlined below.

References

- 1. Matrix isolation and photorearrangement of cis- and trans-1,2-ethenediol to glycolaldehyde - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. A Theoretical Study of the Photoisomerization of Glycolaldehyde and Subsequent OH Radical-Initiated Oxidation of 1,2-Ethenediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

Theoretical Studies of Vinylidene Glycol Intermediates: A Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylidene glycol (CH2=C(OH)2), the enol tautomer of glycolaldehyde, represents a fascinating and highly reactive intermediate in organic chemistry. While significantly less stable than its aldehyde counterpart, its transient existence is postulated in various chemical transformations, including the hydration of acetylene and certain biochemical pathways. Due to its fleeting nature, experimental characterization of vinylidene glycol is exceedingly challenging. Consequently, theoretical and computational chemistry have become indispensable tools for elucidating its structural, energetic, and reactive properties. This technical guide provides a comprehensive overview of the theoretical approaches used to study vinylidene glycol and related keto-enol systems, offering insights into its potential energy surface and tautomerization dynamics.

Tautomerization of Glycolaldehyde to Vinylidene Glycol

The equilibrium between glycolaldehyde (the "keto" form) and vinylidene glycol (the "enol" form) lies heavily towards the more stable aldehyde. This tautomerization is a fundamental concept in organic chemistry and can be catalyzed by acids or bases. The high reactivity of the vinylidene intermediate stems from the electron-rich carbon-carbon double bond. Understanding the energy barrier and the thermodynamics of this transformation is crucial for predicting the role of vinylidene glycol in reaction mechanisms.

Signaling Pathway for Tautomerization

The tautomerization process can be visualized as a proton transfer reaction, proceeding through a high-energy transition state. The general pathway involves the deprotonation at the alpha-carbon and protonation at the carbonyl oxygen, or vice-versa, often facilitated by solvent molecules or catalysts.

Caption: Generalized pathway for the tautomerization of glycolaldehyde to vinylidene glycol.

Computational Methodologies

The study of transient species like vinylidene glycol necessitates the use of high-level quantum chemical methods. The choice of computational protocol is critical for obtaining accurate and reliable results.

Ab Initio and Density Functional Theory (DFT) Approaches

-

Geometry Optimization: The first step in characterizing any molecule is to find its minimum energy structure. This is typically performed using Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X, and a sufficiently large basis set, for instance, 6-311++G(d,p). For higher accuracy, coupled-cluster methods like CCSD(T) can be employed.

-

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) correction.

-

Thermochemical Analysis: From the frequency calculations, thermodynamic properties such as enthalpy and Gibbs free energy can be computed. The relative energies of tautomers and the energy barrier for their interconversion are key parameters obtained from these calculations.

-

Solvation Effects: To model reactions in a condensed phase, the influence of the solvent must be considered. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are commonly used to approximate the effect of the solvent on the electronic structure and energetics of the system.

Experimental Workflow for Theoretical Studies

The following workflow outlines the typical steps involved in the theoretical investigation of a keto-enol tautomerization, such as that of glycolaldehyde to vinylidene glycol.

Caption: A typical workflow for the computational study of a tautomerization reaction.

Quantitative Data from Theoretical Studies

While direct computational data for vinylidene glycol is scarce in the literature, extensive theoretical work has been performed on its more stable isomer, glycolaldehyde, and on other relevant keto-enol systems. This data provides a valuable framework for understanding the likely properties of vinylidene glycol.

Calculated Relative Energies of Glycolaldehyde Conformers

The following table summarizes the calculated relative energies of the four low-energy torsional conformers of glycolaldehyde. These values were obtained using high-level ab initio calculations.

| Conformer | OCCO Dihedral (°) | CCOH Dihedral (°) | Relative Energy (kJ/mol) |

| cis-cis | 0 | 0 | 0.0 |

| trans-trans | 180 | 180 | 12.6 |

| trans-gauche | 160 | ±75 | 13.9 |

| cis-trans | 0 | 180 | 18.9 |

Data adapted from computational thermochemistry studies of glycolaldehyde.

Comparative Energetics of Keto-Enol Tautomers

To provide context for the expected stability of vinylidene glycol relative to glycolaldehyde, the following table presents the calculated free energy differences (ΔG) for the tautomerization of other well-studied keto-enol pairs in the gas phase.

| Keto Form | Enol Form | Computational Method | ΔG (kcal/mol) |

| Acetaldehyde | Vinyl alcohol | G4 | 10.5 |

| Acetone | 2-Hydroxypropene | G4 | 13.8 |

| Cyclohexanone | 1-Cyclohexen-1-ol | G4 | 11.1 |

Data adapted from benchmarking studies of keto-enol tautomerizations. Based on these trends, the energy difference between glycolaldehyde and vinylidene glycol is expected to be significant, rendering the enol form a high-energy, transient intermediate.

Logical Relationships in Computational Chemistry

The selection of a computational method involves a trade-off between accuracy and computational cost. The "golden standard" of coupled-cluster theory provides high accuracy but is computationally expensive, while DFT offers a good balance for many applications.

Caption: Relationship between accuracy and computational cost for different theoretical methods.

Conclusion

Theoretical studies provide a powerful lens through which the properties of elusive intermediates like vinylidene glycol can be investigated. While direct computational characterization of vinylidene glycol remains an area for future research, the established methodologies for studying keto-enol tautomerism and the extensive data on related systems offer a robust framework for understanding its probable behavior. High-level ab initio and DFT calculations are essential for accurately mapping the potential energy surface of such reactive species, providing crucial data for researchers in organic synthesis, biochemistry, and drug development. As computational resources continue to grow, the direct and detailed theoretical investigation of vinylidene glycol and its role in complex chemical reactions is an increasingly attainable and important goal.

Ethane-1,2-diol fundamental chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Ethane-1,2-diol

Introduction

Ethane-1,2-diol, commonly known as ethylene glycol, is a vicinal diol with the chemical formula (CH₂OH)₂.[1] It is a colorless, odorless, viscous liquid with a sweet taste.[2][3] This document provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Identifiers

For clarity and precision in scientific communication, the various identifiers for ethane-1,2-diol are listed below.

| Identifier | Value |

| IUPAC Name | ethane-1,2-diol[1][4] |

| Common Names | Ethylene glycol, Monoethylene glycol (MEG)[2][5][6] |

| CAS Number | 107-21-1[7] |

| Molecular Formula | C₂H₆O₂[8][9] |

| Molecular Weight | 62.07 g/mol [3][7][10] |

| SMILES | OCCO[7][9] |

| InChI Key | LYCAIKOWRPUZTN-UHFFFAOYSA-N[9] |

Physical and Chemical Properties

The physicochemical properties of ethane-1,2-diol are summarized in the table below. These properties are crucial for its various applications, including its use as an antifreeze and in the synthesis of polyesters.[6]

| Property | Value |

| Appearance | Clear, colorless, syrupy, odorless liquid[2][3] |

| Melting Point | -12.9 °C (260.2 K)[1][10] |

| Boiling Point | 197.3 °C (470.4 K)[1][2][10] |

| Density | 1.113 g/mL at 25 °C[8] |

| Refractive Index (n20/D) | 1.431[8][11] |

| Viscosity | 16.1 mPa·s at 25 °C[11] |

| Surface Tension | 47.99 dyn/cm at 25 °C[11] |

| Vapor Pressure | 0.08 mm Hg at 20 °C[8] |

| Vapor Density | 2.1 (vs air)[8] |

| Solubility | Miscible with water, alcohols, ketones, and acetic acid. Slightly soluble in ether. Insoluble in benzene, carbon tetrachloride, and petroleum ether.[1][2][8] |

Thermochemical Data

The thermodynamic properties of ethane-1,2-diol are essential for understanding its energy content and behavior in chemical reactions.

| Property | Value |

| Standard Enthalpy of Formation (liquid, ΔfH°liquid) | -455.25 to -448.73 kJ/mol[12] |

| Standard Molar Entropy (liquid, S°liquid) | 166.9 J/(mol·K)[11] |

| Heat Capacity (liquid, cp) | 149.5 J/(mol·K)[11] |

| Standard Enthalpy of Vaporization (ΔvapH°) | 65.6 kJ/mol[11] |

| Standard Enthalpy of Fusion (ΔfusH°) | 9.9 kJ/mol[11] |

Spectroscopic Data

Spectroscopic data is vital for the identification and structural elucidation of ethane-1,2-diol.

| Spectroscopic Technique | Description |

| ¹H NMR | The proton NMR spectra of ethane-1,2-diol have been extensively studied in various solvents. The chemical shifts and coupling constants of the hydroxyl and methylene protons are dependent on the solvent used.[13][14] |

| Infrared (IR) Spectroscopy | The IR spectrum of ethane-1,2-diol shows characteristic absorption bands for the O-H and C-O stretching vibrations, as well as C-H stretching and bending vibrations. The NIST Chemistry WebBook provides a reference spectrum.[15] |

| Mass Spectrometry | The electron ionization mass spectrum of ethane-1,2-diol is available in the NIST Chemistry WebBook, providing information on its fragmentation pattern.[15] |

Reactivity and Chemical Behavior

Ethane-1,2-diol undergoes reactions typical of alcohols, such as esterification and oxidation. It is stable under normal conditions but can react with strong oxidizing agents and acids.[4] At elevated temperatures, it can decompose to form organic acids, such as glycolic acid, which can be corrosive.[5]

Oxidation

Ethylene glycol can be oxidized to form several products, including glycolic acid and oxalic acid.[16] This metabolic pathway is responsible for its toxicity upon ingestion.[5][10]

Use as a Protecting Group

In organic synthesis, ethane-1,2-diol is used as a protecting group for carbonyl compounds (aldehydes and ketones).[5][16] It reacts with the carbonyl group in the presence of an acid catalyst to form a 1,3-dioxolane, which is stable to nucleophiles and bases.[5] The protecting group can be removed by acid hydrolysis.[5]

Experimental Protocols

Synthesis of Ethane-1,2-diol

The primary industrial route for producing ethane-1,2-diol is through the hydration of ethylene oxide (epoxyethane).[6]

-

Direct Hydration: Ethylene oxide is reacted with a large excess of water, either under neutral conditions or with an acid catalyst (e.g., 0.5% sulfuric acid) at 320-340 K under pressure.[6] The excess water is used to minimize the formation of byproducts like diethylene glycol and triethylene glycol.[6]

-

Two-Stage Process: A more selective method involves reacting ethylene oxide with carbon dioxide to form ethene carbonate, which is then hydrolyzed to yield ethane-1,2-diol with a selectivity of over 99%.[6]

Ethane-1,2-diol can be synthesized in the laboratory through the formose reaction.[17][18]

-

Procedure: A 250 mL three-necked flask is charged with 100 mL of methanol and 11 mL of aqueous formaldehyde solution.[17][18]

-

A 2 M NaOH solution is added to adjust the pH to 10.6.[17][18]

-

0.08 g of a heterogeneous catalyst (e.g., Aerosil) is added to initiate the reaction.[17][18]

-

The reaction progress can be monitored by taking samples at specific time intervals and analyzing them using gas chromatography/mass spectrometry (GC/MS).[17][18]

Determination of Ethane-1,2-diol Concentration in Aqueous Solutions

A common and rapid method for determining the concentration of ethane-1,2-diol in solutions, such as engine coolants, is by measuring the refractive index.[19]

-

Principle: The refractive index of an ethylene glycol-water mixture is dependent on the concentration of ethylene glycol.

-

Methodology:

-

Prepare a series of standard solutions with known concentrations of ethane-1,2-diol in water.

-

Measure the refractive index of each standard solution using a refractometer.

-

Plot a calibration curve of refractive index versus concentration.

-

Measure the refractive index of the unknown sample.

-

Determine the concentration of the unknown sample by interpolating from the calibration curve.[19]

-

Safety and Toxicology

Ethane-1,2-diol is moderately toxic and poses a significant health risk if ingested.[5][20]

| Hazard | Description |

| Acute Toxicity | Harmful if swallowed.[21] Ingestion can lead to central nervous system depression, followed by cardiopulmonary effects, and finally renal failure.[4][22] |

| Chronic Toxicity | Prolonged or repeated exposure may cause damage to the kidneys, liver, and central nervous system.[20][21] |

| Flash Point | 111 °C (Closed Cup)[20] |

| Autoignition Temperature | 398 °C[20] |

| Flammability Limits | Lower Explosive Limit (LEL): 3.2%[20] |

| Incompatibilities | Reacts with strong oxidizing agents and strong acids.[4] |

The toxicity of ethane-1,2-diol is due to its metabolism in the body to toxic compounds, primarily glycolic acid and oxalic acid.[5]

References

- 1. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 2. Ethylene glycol - properties and uses | PCC Group [products.pcc.eu]

- 3. Ethylene Glycol | HOCH2CH2OH | CID 174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethylene Glycol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 5. Learn About the Chemical Reactivity of Ethylene Glycol with Oxygen [unacademy.com]

- 6. Ethane-1,2-diol (Ethylene glycol) [essentialchemicalindustry.org]

- 7. Ethane-1,2-diol (Ethylene Glycol) | CymitQuimica [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. 1,2-Ethanediol (CAS 107-21-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Ethylene glycol (data page) - Wikipedia [en.wikipedia.org]

- 12. atct.anl.gov [atct.anl.gov]

- 13. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1,2-Ethanediol [webbook.nist.gov]

- 16. youtube.com [youtube.com]

- 17. ajchem-a.com [ajchem-a.com]

- 18. ajchem-a.com [ajchem-a.com]

- 19. Determination of Ethylene Glycol in Engine Coolants using Refractive Index [chemeducator.org]

- 20. nano.pitt.edu [nano.pitt.edu]

- 21. download.basf.com [download.basf.com]

- 22. chemfax.com [chemfax.com]

The Synthesis and Discovery of Ethylene Glycol: A Technical Guide

An in-depth exploration of the historical discovery and evolution of ethylene glycol synthesis, detailing key chemical pathways, experimental protocols, and quantitative process data for researchers, scientists, and drug development professionals.

Introduction

Ethylene glycol (IUPAC name: ethane-1,2-diol) is a diol with the chemical formula (CH₂OH)₂. It is a colorless, odorless, viscous, and sweet-tasting liquid, though it is toxic if ingested.[1] Its discovery in the mid-19th century and the subsequent development of efficient synthesis methods have established it as a cornerstone of the modern chemical industry. This technical guide provides a comprehensive overview of the synthesis and discovery of ethylene glycol, with a focus on the core chemical principles, experimental methodologies, and process data that are critical for professionals in research and development.

Discovery and Historical Synthesis

French chemist Charles-Adolphe Wurtz is credited with the first synthesis of ethylene glycol in 1856.[1][2][3] His initial method involved the reaction of ethylene iodide (1,2-diiodoethane) with silver acetate to produce ethylene diacetate, which was then hydrolyzed with potassium hydroxide.[1] Wurtz aptly named the compound "glycol" to signify its shared properties with ethyl alcohol and glycerin.[1] A few years later, in 1859, Wurtz developed a more direct route via the hydration of ethylene oxide.[1][4]

The Wurtz Synthesis (1856)

Wurtz's pioneering synthesis, while not commercially viable, laid the fundamental groundwork for glycol chemistry. The two-step process is outlined below.

Experimental Protocol:

-

Synthesis of Ethylene Diacetate: In a reaction vessel, ethylene iodide is treated with silver acetate. The reaction proceeds via nucleophilic substitution, where the acetate ions displace the iodide ions.

-

Hydrolysis to Ethylene Glycol: The resulting ethylene diacetate is then subjected to saponification by heating with potassium hydroxide. This hydrolysis step cleaves the ester linkages to yield ethylene glycol and potassium acetate.[1]

-

Purification: The ethylene glycol is separated from the reaction mixture, likely through distillation, although specific details of Wurtz's purification methods are not extensively documented.

Modern Industrial Synthesis of Ethylene Glycol

Commercial production of ethylene glycol began in the 1920s and has since evolved to highly efficient, large-scale processes.[5] The dominant manufacturing routes start from ethylene, converting it to ethylene oxide as an intermediate, which is then hydrolyzed to ethylene glycol.

Direct Hydration of Ethylene Oxide

This method involves the direct reaction of ethylene oxide with water. It is a non-catalytic process that requires high temperatures and a large excess of water to achieve high selectivity for monoethylene glycol (MEG) and minimize the formation of higher glycols like diethylene glycol (DEG) and triethylene glycol (TEG).[6][7]

Experimental Protocol:

-

Feed Preparation: A mixture of ethylene oxide and a large excess of water (typically a 15-20 fold molar excess) is prepared.[1]

-

Reaction: The mixture is fed into a tubular reactor and heated to high temperatures (around 200°C) and pressures.[8] The reaction proceeds via the ring-opening of the epoxide by water.

-

Purification: The product mixture, containing ethylene glycol and unreacted water, is passed through a series of evaporators to remove the excess water, which is then recycled.[6] The crude glycol stream is then subjected to vacuum distillation to separate monoethylene glycol from higher glycols and other impurities.[2][6]

The OMEGA Process: Synthesis via Ethylene Carbonate

The OMEGA (Only MEG Advantage) process, developed by Shell, is a two-step, fully catalytic method that offers higher selectivity to monoethylene glycol (>99%) compared to the direct hydration route.[9][10]

Experimental Protocol:

-

Carbonation: Ethylene oxide is reacted with carbon dioxide in the presence of a homogeneous catalyst to form ethylene carbonate. This reaction is exothermic.

-

Hydrolysis: The resulting ethylene carbonate is then hydrolyzed with water, also in the presence of a catalyst, to produce ethylene glycol and regenerate the carbon dioxide, which is recycled back to the first step.[9]

-

Purification: The product stream is purified using distillation to separate the ethylene glycol from water and the catalyst, which is also recycled.

Quantitative Data and Process Comparison

The efficiency and selectivity of ethylene glycol synthesis have significantly improved from the early methods to modern industrial processes. The following tables summarize key quantitative data for comparison.

Table 1: Comparison of Ethylene Glycol Synthesis Processes

| Process | Key Reactants | Catalyst | Selectivity to MEG | Key Byproducts |

| Direct Hydration | Ethylene Oxide, Water | None (thermal) | 89-91%[6] | Diethylene glycol, Triethylene glycol[6] |

| OMEGA Process | Ethylene Oxide, CO₂, Water | Homogeneous | >99%[10] | Minimal higher glycols |

Table 2: Physical and Thermodynamic Properties of Ethylene Glycol

| Property | Value |

| Molar Mass | 62.07 g/mol [11] |

| Boiling Point | 197.3 °C[11] |

| Melting Point | -12.9 °C[1] |

| Density (at 20°C) | 1.1132 g/cm³[1] |

| Standard Enthalpy of Formation (liquid) | -460 kJ/mol[11] |

| Standard Enthalpy of Vaporization | 65.6 kJ/mol[11] |

| Viscosity (at 25°C) | 16.1 mPa·s[11] |

Analytical Methods for Quantification

Accurate quantification of ethylene glycol and its byproducts is crucial for process control and quality assurance. Gas chromatography (GC) is the primary analytical method employed.

Experimental Protocol for GC Analysis:

-

Sample Preparation: Biological or environmental samples containing ethylene glycol may require derivatization prior to analysis.[12] Water samples can often be analyzed directly.[12]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.[12] Capillary columns are preferred for better separation.

-

Analysis: The prepared sample is injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase of the column.

-

Quantification: The concentration of ethylene glycol is determined by comparing the peak area of the sample to that of a known standard. Internal standards are often used to improve accuracy.[13] High-performance liquid chromatography (HPLC) can also be used, particularly for the analysis of its metabolites.[12]

Conclusion

From its initial laboratory synthesis by Charles-Adolphe Wurtz to the highly optimized industrial processes of today, the journey of ethylene glycol production reflects the significant advancements in chemical engineering and catalysis. The modern synthesis routes, particularly the OMEGA process, demonstrate a commitment to higher efficiency, selectivity, and sustainability. For researchers and professionals in the chemical and pharmaceutical industries, a thorough understanding of these synthesis pathways, experimental protocols, and the underlying quantitative data is essential for innovation and the development of new applications for this versatile molecule.

References

- 1. epitoanyag.org.hu [epitoanyag.org.hu]

- 2. sae.org [sae.org]

- 3. legacy.sae.org [legacy.sae.org]

- 4. Kinetics of the Reactions of Ethylene Oxide with Water and Ethylene Glycols [iokinetic.com]

- 5. Understanding the Production Process of Mono Ethylene Glycol (MEG) [chemanalyst.com]

- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Tech-Type: Ethylene Oxide Hydrolysis into Ethylene Glycols [portfolio-pplus.com]

- 8. catalysts.shell.com [catalysts.shell.com]

- 9. OMEGA process - Wikipedia [en.wikipedia.org]

- 10. OMEGA Process | Shell Catalysts & Technologies | Shell Global [shell.com]

- 11. Ethylene glycol (data page) - Wikipedia [en.wikipedia.org]

- 12. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethane-1,2-diol, commonly known as ethylene glycol, is a diol with significant applications across various industries, including as an antifreeze, a precursor in polyester synthesis, and in the formulation of various products. Its utility is a direct consequence of its unique physical and chemical properties. This technical guide provides a comprehensive overview of these characteristics, presenting quantitative data in structured tables, detailing experimental protocols for property determination, and visualizing key processes through diagrams. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound.

Physical Properties

Ethane-1,2-diol is a colorless, odorless, viscous, and hygroscopic liquid with a sweet taste.[1] Its physical properties are summarized in the tables below.

Table 1: General Physical Properties of Ethane-1,2-diol

| Property | Value | Reference |

| Molecular Formula | C₂H₆O₂ | [2] |

| Molar Mass | 62.07 g/mol | [2] |

| Appearance | Colorless, viscous liquid | [1][2] |

| Odor | Odorless | [1] |

| Taste | Sweet | [1][2] |

Table 2: Quantitative Physical Properties of Ethane-1,2-diol

| Property | Value | Conditions | Reference |

| Density | 1.113 g/mL | at 25 °C | [2] |

| Melting Point | -13 °C | [2] | |

| Boiling Point | 197.3 °C | at 1 atm | [3] |

| Flash Point | 111 °C (Closed Cup) | [4] | |

| Vapor Pressure | 0.08 mm Hg | at 20 °C | [2] |

| Refractive Index | 1.431 | at 20 °C | [2] |

| Viscosity | 16.1 mPa·s | at 25 °C | [5] |

| Surface Tension | 47.99 dyn/cm | at 25 °C | [5] |

Table 3: Thermodynamic Properties of Ethane-1,2-diol

| Property | Value | Unit | Reference |

| Standard Enthalpy of Formation (liquid) | -460 | kJ/mol | [5] |

| Standard Molar Entropy (liquid) | 166.9 | J/(mol·K) | [5] |

| Heat Capacity (liquid) | 149.5 | J/(mol·K) | [5] |

| Standard Enthalpy of Vaporization | 65.6 | kJ/mol | [5] |

| Standard Enthalpy of Fusion | 9.9 | kJ/mol | [5] |

Chemical Properties

The chemical behavior of ethane-1,2-diol is dictated by the presence of two primary hydroxyl (-OH) groups. These groups allow it to participate in a variety of chemical reactions, most notably esterification and oxidation.

Solubility

Ethane-1,2-diol is miscible with water and many polar organic solvents such as lower aliphatic alcohols, glycerol, acetic acid, and acetone.[2][6] It is slightly soluble in ether but nearly insoluble in nonpolar solvents like benzene, chlorinated hydrocarbons, and petroleum ether.[2]

Table 4: Solubility of Ethane-1,2-diol

| Solvent | Solubility | Reference |

| Water | Miscible | [2] |

| Ethanol | Miscible | [2] |

| Acetone | Miscible | [6] |

| Diethyl Ether | Slightly Soluble | [2] |

| Benzene | Insoluble | [2] |

Reactivity

Oxidation: The primary hydroxyl groups of ethane-1,2-diol can be oxidized by various oxidizing agents. Depending on the reaction conditions and the strength of the oxidizing agent, the products can range from aldehydes and carboxylic acids to complete cleavage of the carbon-carbon bond. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize it to oxalic acid (ethanedioic acid).[7]

Esterification: Ethane-1,2-diol readily undergoes esterification with carboxylic acids or their derivatives to form esters. A commercially significant example is its reaction with terephthalic acid to produce the polyester polyethylene terephthalate (PET).[1]

Experimental Protocols

This section details the methodologies for determining some of the key physical properties of ethane-1,2-diol.

Determination of Melting Point

The melting point of ethane-1,2-diol, which is a solid below -13°C, can be determined using a capillary tube method with a suitable cooling bath.

Apparatus:

-

Melting point apparatus with a cooling stage or a Thiele tube setup with a cooling bath (e.g., dry ice/acetone)

-

Capillary tubes

-

Thermometer

-

Sample of Ethane-1,2-diol

Procedure:

-

Freeze a small sample of ethane-1,2-diol.

-

Grind the frozen sample into a fine powder.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus or attach it to a thermometer immersed in a cooling bath.

-

Slowly increase the temperature of the bath (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[8]

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or distillation method.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Thermometer

-

Capillary tube (for Thiele tube method)

-

Boiling chips (for distillation)

-

Sample of Ethane-1,2-diol

Procedure (Thiele Tube Method):

-

Fill a small test tube with 0.5-1 mL of ethane-1,2-diol.

-

Invert a capillary tube (sealed at one end) and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

Observe a stream of bubbles emerging from the capillary tube as the liquid heats up and its vapor pressure increases.

-

When a steady stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[9]

Determination of Density using a Pycnometer

A pycnometer is used for the precise measurement of density.

Apparatus:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

Thermometer

-

Water bath

-

Sample of Ethane-1,2-diol

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m_empty).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

Ensure the pycnometer is filled to the mark, removing any excess water.

-

Dry the outside of the pycnometer and weigh it (m_water).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with ethane-1,2-diol and repeat the temperature equilibration and weighing process (m_sample).

-

The density of ethane-1,2-diol is calculated using the formula: Density = (m_sample - m_empty) / (m_water - m_empty) * Density_of_water_at_T

Visualizations

Experimental Workflow: Density Determination

The following diagram illustrates the logical workflow for determining the density of Ethane-1,2-diol using a pycnometer.

Caption: Workflow for density determination of Ethane-1,2-diol.

Signaling Pathway: Polyester Synthesis

The following diagram illustrates the simplified reaction pathway for the synthesis of Polyethylene Terephthalate (PET) from Ethane-1,2-diol and Terephthalic Acid.

Caption: Synthesis of PET from Ethane-1,2-diol and Terephthalic Acid.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. connectsci.au [connectsci.au]

- 4. researchgate.net [researchgate.net]

- 5. Ethane12diol has the given structure Without breaking class 12 chemistry CBSE [vedantu.com]

- 6. phillysim.org [phillysim.org]

- 7. homework.study.com [homework.study.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of Pure Ethane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for pure ethane-1,2-diol (ethylene glycol). The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual workflows to support analytical activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of ethane-1,2-diol by providing information about the chemical environment of its hydrogen and carbon atoms.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for Ethane-1,2-diol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | Singlet | 4H | -CH₂- |

| ~2.5 (variable) | Singlet (broad) | 2H | -OH |

Note: The chemical shift of the hydroxyl (-OH) proton is variable and depends on factors such as solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectroscopic Data for Ethane-1,2-diol

| Chemical Shift (δ) ppm | Assignment |

| ~63.8 | -CH₂- |

Experimental Protocols

Sample Preparation for NMR Analysis:

A standard protocol for preparing a liquid sample such as pure ethane-1,2-diol for NMR analysis is as follows:

-

Sample Quantity: For ¹H NMR, approximately 5-25 mg of ethane-1,2-diol is required. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable.

-

Solvent Selection: A suitable deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆) should be chosen that completely dissolves the sample. The typical volume of solvent is 0.6-0.7 mL.

-

Dissolution: The ethane-1,2-diol is dissolved in the deuterated solvent within a clean, dry vial. Gentle vortexing can aid dissolution.

-

Filtration and Transfer: The solution is then filtered through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

Data Acquisition:

-

The prepared NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

-

Shimming is performed to optimize the homogeneity of the magnetic field, which improves spectral resolution.

-

The appropriate NMR experiment (e.g., ¹H or ¹³C) is selected, and acquisition parameters such as the number of scans and relaxation delays are set.

-

The spectrum is then acquired.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Data Presentation

Table 3: Key FTIR Absorption Bands for Ethane-1,2-diol

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3550–3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 2950–2850 | Strong | C-H Stretch | Alkane (-CH₂) |

| 1465 | Medium | C-H Bend | Alkane (-CH₂) |

| 1085, 1045 | Strong | C-O Stretch | Alcohol (C-O) |

Experimental Protocols

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of a Liquid Sample:

ATR-FTIR is a common and convenient method for analyzing liquid samples like ethane-1,2-diol with minimal sample preparation.

-

Instrument Preparation: The ATR crystal (commonly diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to ensure no residues from previous samples remain.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected. This spectrum is automatically subtracted from the sample spectrum to remove any environmental interferences (e.g., atmospheric CO₂ and water vapor).

-

Sample Application: A small drop of pure ethane-1,2-diol is placed directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The spectrum of the sample is then recorded. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. An evanescent wave penetrates a short distance into the sample, and the absorbed energy is detected.

-

Cleaning: After the measurement, the sample is carefully wiped from the crystal surface using a soft tissue, and the crystal is cleaned with an appropriate solvent.

Visualization of Experimental Workflow

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects molecular vibrations that result in a change in polarizability.

Data Presentation

Table 4: Prominent Raman Shifts for Ethane-1,2-diol

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 2940 | Strong | C-H Stretch |

| 1460 | Strong | CH₂ Bend |

| 1090 | Medium | C-O Stretch |

| 1040 | Medium | C-O Stretch |

| 865 | Strong | C-C Stretch |

Experimental Protocols

Raman Spectroscopy of a Liquid Sample:

-

Sample Holder: A small volume of pure ethane-1,2-diol is placed in a suitable sample holder, such as a glass vial or a cuvette.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

-

Focusing: The laser is focused into the liquid sample.

-

Data Acquisition: The scattered light is collected and passed through a filter to remove the intense Rayleigh scattered light. The remaining Raman scattered light is dispersed by a grating onto a detector to generate the Raman spectrum. Acquisition parameters such as laser power and integration time are optimized to obtain a good signal-to-noise ratio without causing sample degradation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Data Presentation

Table 5: Key Fragments in the Electron Ionization (EI) Mass Spectrum of Ethane-1,2-diol

| m/z | Relative Intensity | Putative Fragment |

| 62 | Low | [C₂H₆O₂]⁺ (Molecular Ion) |

| 43 | Moderate | [C₂H₃O]⁺ |

| 33 | Moderate | [CH₅O]⁺ |

| 31 | High (Base Peak) | [CH₃O]⁺ |

Note: The molecular ion peak for alcohols is often weak or absent in EI-MS.[1] The base peak at m/z 31 is characteristic of primary alcohols and results from the stable oxonium ion formed by cleavage of the C-C bond.[1][2]

Experimental Protocols

Direct Infusion Electrospray Ionization (ESI) Mass Spectrometry:

While the data presented is for Electron Ionization (EI), ESI is a soft ionization technique commonly used for polar molecules like diols.

-

Sample Preparation: A dilute solution of ethane-1,2-diol is prepared in a suitable solvent system, typically a mixture of water, methanol, or acetonitrile, often with a small amount of an acid (like formic acid for positive ion mode) or a base (like ammonium hydroxide for negative ion mode) to promote ionization. A typical concentration is in the range of 1-10 µg/mL.

-

Infusion: The sample solution is loaded into a syringe and infused at a constant flow rate into the ESI source of the mass spectrometer using a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. As the solvent evaporates from these droplets, the analyte molecules are desorbed into the gas phase as ions.

-

Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Visible Spectroscopy

For a molecule to absorb light in the UV-Visible region (200-800 nm), it typically needs to have π-electrons or non-bonding electrons that can be promoted to higher energy orbitals. Ethane-1,2-diol, being a saturated alcohol, does not contain any chromophores that absorb significantly in the near UV-Vis range. Its absorption is generally found in the far UV region, below 200 nm, which is not routinely accessible with standard UV-Vis spectrophotometers. Therefore, UV-Vis spectroscopy is not a primary technique for the structural characterization of pure ethane-1,2-diol.

References

A Technical Guide to the Gas-Phase Conformational Analysis of Ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Ethane-1,2-diol (ethylene glycol), the simplest diol, serves as a fundamental model for understanding intramolecular interactions, particularly hydrogen bonding, which plays a crucial role in the structure and function of biomolecules and the design of pharmaceuticals. Its conformational landscape in the gas phase, free from intermolecular forces, provides a clear window into the intrinsic factors governing its three-dimensional structure. This technical guide offers an in-depth analysis of the gas-phase conformations of ethane-1,2-diol, detailing the experimental and computational methodologies used for their characterization and presenting key quantitative data.

Conformational Landscape of Ethane-1,2-diol

In the gas phase, ethane-1,2-diol exists as a mixture of several conformers, arising from rotations around the C-C and C-O bonds. The relative stability of these conformers is primarily determined by a delicate balance of steric hindrance, torsional strain, and the presence of a weak intramolecular hydrogen bond between the two hydroxyl groups.

The two primary conformations are designated as anti (or trans) and gauche, referring to the torsion angle of the O-C-C-O backbone. Numerous experimental and theoretical studies have concluded that the gauche conformer is the most stable form in the gas phase.[1][2][3] This preference is attributed to the formation of a weak intramolecular hydrogen bond between the hydroxyl proton of one oxygen atom and the lone pair of the other, which stabilizes the gauche arrangement.[4][5]

Computational studies have identified ten possible rotamers, with the relative energies falling within a narrow range.[6] The most stable conformer is often denoted as g-G-a or a similar nomenclature, indicating the dihedral angles around the H-O-C-C, O-C-C-O, and C-C-O-H bonds.

Experimental Determination of Conformations

The conformational preferences and detailed structural parameters of ethane-1,2-diol in the gas phase have been elucidated through a combination of sophisticated experimental techniques.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the geometric structure of molecules in the gas phase.[7] It provides information on bond lengths, bond angles, and the overall molecular geometry. For flexible molecules like ethane-1,2-diol, GED can also determine the relative abundance of different conformers at a given temperature.

Experimental Protocol:

-

Sample Introduction: A gaseous sample of ethane-1,2-diol is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This scattering pattern contains information about the internuclear distances within the molecule. By fitting a theoretical model of the molecular structure and conformational composition to the experimental data, precise geometric parameters and the mole fractions of the conformers can be determined.

A study combining gas electron diffraction with rotational constants and ab initio calculations provided a detailed structural analysis at 376 K and 733 K.[8] The system was modeled with three main conformers: g⁻Ga, g⁻Gg, and aAa, which were found to adequately represent the ten possible conformations.[8]

Microwave Spectroscopy

Microwave spectroscopy probes the rotational transitions of molecules in the gas phase.[9] This technique is highly sensitive to the moments of inertia of a molecule, making it an excellent tool for distinguishing between different conformers, as they possess unique rotational spectra.

Experimental Protocol:

-

Sample Introduction: A gaseous sample of ethane-1,2-diol is introduced into a waveguide or resonant cavity at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption and Detection: When the frequency of the microwaves matches the energy difference between two rotational levels of a specific conformer, the radiation is absorbed. This absorption is detected, and a spectrum of absorption intensity versus frequency is generated.

-

Spectral Assignment: The observed rotational transitions are assigned to specific conformers based on theoretical predictions of their rotational constants. This allows for the precise determination of the rotational constants and, consequently, the geometry of each conformer.

Microwave spectroscopy has been instrumental in identifying and characterizing different conformers of ethane-1,2-diol and its isotopologues.[10][11]

Infrared Spectroscopy

Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule.[5] For ethane-1,2-diol, the O-H stretching frequency is particularly informative. The formation of an intramolecular hydrogen bond in the gauche conformer leads to a red-shift (a shift to lower frequency) of the bonded O-H stretching vibration compared to the free O-H stretch in the anti conformer.

Experimental Protocol:

-

Sample Preparation: A gaseous sample of ethane-1,2-diol is introduced into a gas cell with a defined path length. For enhanced sensitivity, a multi-pass gas cell is often used.[5]

-

IR Irradiation: The sample is irradiated with infrared light from a source.

-

Detection: The transmitted light is passed through a monochromator and onto a detector, or a Fourier-transform infrared (FTIR) spectrometer is used to obtain an interferogram which is then transformed into a spectrum.

-

Spectral Analysis: The resulting IR spectrum shows absorption bands corresponding to the different vibrational modes of the molecule. The position, shape, and intensity of the O-H stretching bands are analyzed to identify the presence of different conformers and to quantify the strength of the intramolecular hydrogen bond.

Temperature-dependent gas-phase IR studies have observed a red-shift of approximately 45 cm⁻¹ for the intramolecularly interacting O-H stretching band, providing evidence for weak intramolecular hydrogen bonding.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from experimental and computational studies on the gas-phase conformations of ethane-1,2-diol.

Table 1: Conformational Composition and Energy Difference

| Temperature (K) | Method | Conformer Mole Fraction (gauche) | Conformer Mole Fraction (anti) | ΔE° (G → A) (kcal/mol) | Reference |

| 376 | GED | 0.92 | 0.08 | 1.4 (5) | [8] |

| 733 | GED | 0.82 | 0.18 | 1.4 (5) | [8] |

Table 2: Structural Parameters of Ethane-1,2-diol Conformers at 376 K (from GED)

| Parameter | g⁻Ga Conformer | g⁻Gg Conformer | aAa Conformer |

| r(C-C) (Å) | 1.517 (5) | 1.521 (5) | 1.517 (5) |

| r(C-O) (Å) | 1.424 (1) | 1.424 (1) | 1.424 (1) |

| r(O-H) (Å) | 0.961 (8) | 0.962 (8) | 0.960 (8) |

| r(C-H) (Å) | 1.118 (6) | 1.117 (6) | 1.118 (6) |

| ∠CCO (deg) | 109.3 (4) | 111.2 (7) | 110.5 (30) |

| ∠COH (deg) | 105.8 (27) | 108.2 (21) | 109.6 (21) |

| ∠OCCO (deg) | 60.7 (18) | 57.5 (30) | 180 (fixed) |

Uncertainties (2σ) are given in parentheses in units of the last digit.[8]

Visualizing Conformational Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental workflows discussed in this guide.

Conclusion

The gas-phase conformational analysis of ethane-1,2-diol reveals a fascinating interplay of structural factors, with the weak intramolecular hydrogen bond playing a decisive role in favoring the gauche conformer. The combination of gas electron diffraction, microwave spectroscopy, and infrared spectroscopy, supported by computational chemistry, has provided a detailed and consistent picture of its conformational landscape. This fundamental understanding is not only of academic interest but also provides a crucial foundation for modeling the behavior of more complex polyhydroxy compounds in various environments, which is of significant importance in the fields of biochemistry and drug development.

References

- 1. Conformational studies on ethane-1,2-diol (HOCH2–CH2OH) have show... | Study Prep in Pearson+ [pearson.com]

- 2. Which is the most stable conformer of ethane12diol class 12 chemistry CBSE [vedantu.com]

- 3. google.com [google.com]

- 4. researchgate.net [researchgate.net]

- 5. Conformational stability and intramolecular hydrogen bonding in 1,2-ethanediol and 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Laboratory spectroscopy of 1, 2-propanediol at millimeter and submillimeter wavelengths | Astronomy & Astrophysics (A&A) [aanda.org]

An In-depth Technical Guide to the Intramolecular Hydrogen Bonding in Ethane-1,2-diol

Abstract: This technical guide provides a comprehensive overview of the intramolecular hydrogen bonding in ethane-1,2-diol (ethylene glycol), a phenomenon of significant interest in conformational analysis and molecular interactions. The stability of the gauche conformer over the anti form is predominantly attributed to this intramolecular interaction. This document details the experimental and theoretical methodologies employed to investigate this hydrogen bond, presents key quantitative data in a structured format, and illustrates the underlying principles and workflows through diagrams. The information compiled is intended to serve as a valuable resource for researchers in chemistry, materials science, and pharmacology.

Introduction

Ethane-1,2-diol, the simplest diol, serves as a classic model for studying intramolecular hydrogen bonding. The molecule can exist in different conformations due to rotation around the central carbon-carbon single bond. The two most significant conformers are the anti and gauche forms. Counterintuitively, and contrary to what would be expected from steric hindrance alone, experimental and theoretical studies have consistently shown that the gauche conformation is more stable than the anti conformation.[1][2] This increased stability is attributed to the formation of an intramolecular hydrogen bond between the two hydroxyl groups in the gauche form.[2] The energy difference is reported to be approximately 9.6 kJ/mol (2.3 kcal/mol).[1][3][4]

The nature of this intramolecular interaction, while widely accepted as the reason for the gauche preference, is a subject of ongoing research, with some studies suggesting it is a weak hydrogen bond. This guide will delve into the experimental evidence and theoretical calculations that have elucidated our current understanding of this fundamental chemical interaction.

Conformational Analysis

The conformational landscape of ethane-1,2-diol is dominated by the equilibrium between the anti and gauche conformers. The intramolecular hydrogen bond in the gauche conformer is the primary stabilizing interaction that shifts the equilibrium in its favor.

Quantitative Data Summary

The following tables summarize the key quantitative data from various experimental and theoretical studies on ethane-1,2-diol.

Table 1: Energetic Properties

| Parameter | Value | Method | Reference |

| Energy difference (Gauche vs. Anti) | 9.6 kJ/mol (2.3 kcal/mol) | Conformational studies | [1][3][4] |

| Energy of O-H···O internal hydrogen bond | ~1.4 (5) kcal/mol | Electron Diffraction | [5] |

| Hydrogen bond energy | ~5.0 kcal/mol | Electron Diffraction | [6] |

Table 2: Geometric Parameters of the Gauche Conformer

| Parameter | Value | Method | Reference |

| r(C−C) | 1.517 (5) Å | Electron Diffraction (376 K) | [5] |

| r(C−O) | 1.424 (1) Å | Electron Diffraction (376 K) | [5] |

| r(O−H) | 0.961 (8) Å | Electron Diffraction (376 K) | [5] |

| ∠CCO | 109.3 (4) ° | Electron Diffraction (376 K) | [5] |

| ∠COH | 105.8 (27) ° | Electron Diffraction (376 K) | [5] |

| ∠OCCO | 60.7 (18) ° | Electron Diffraction (376 K) | [5] |

| O···O distance | 2.97 Å | Electron Diffraction | [6] |

Experimental Protocols

A variety of experimental techniques have been employed to characterize the intramolecular hydrogen bond in ethane-1,2-diol. The following sections provide an overview of the methodologies for the key experiments.

Gas-Phase Infrared (FT-IR) Spectroscopy

Gas-phase FT-IR spectroscopy is a powerful tool for observing the vibrational modes of molecules in an environment free from intermolecular interactions.

Methodology:

-

Sample Preparation: A sample of ethane-1,2-diol is vaporized by heating to a specific temperature (e.g., 303 K, 313 K, and 323 K).

-

Spectrometer Setup: A Fourier Transform Infrared (FT-IR) spectrometer is coupled with a long-path gas cell (e.g., a multipass cell with a 6-meter optical path length).

-

Data Acquisition: The infrared spectrum is recorded in the mid-infrared region (typically 4000-400 cm⁻¹). A background spectrum of the evacuated gas cell is also recorded.

-

Data Analysis: The absorbance spectrum of the sample is obtained by referencing the sample spectrum to the background spectrum. The O-H stretching region is of particular interest, where a red shift in the vibrational frequency of the hydrogen-bonded O-H group is indicative of an intramolecular hydrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H) NMR, provides detailed information about the chemical environment of hydrogen atoms.

Methodology for Isotope Shift Titration:

-

Sample Preparation: A partially deuterated sample of ethane-1,2-diol is dissolved in a non-polar solvent (e.g., CD₂Cl₂ or benzene-d₆).

-

Titration: Methanol is incrementally added to the solution.

-

Data Acquisition: ¹H NMR spectra are recorded after each addition of methanol.

-

Data Analysis: The chemical shifts of the OH and OD protons are monitored. The persistence of a significant isotope shift upon addition of excess methanol provides evidence for an intact intramolecular hydrogen bond.[7][8]

Gas Electron Diffraction (GED)

GED is a primary method for determining the geometric structure of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous stream of ethane-1,2-diol is introduced into a high-vacuum chamber (e.g., 10⁻⁷ mbar).

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the internuclear distances and bond angles. This data allows for the determination of the relative populations of the gauche and anti conformers and their precise geometries.[5][9]

X-ray and Neutron Diffraction

These techniques are used to determine the crystal structure of ethane-1,2-diol in the solid state.

Methodology:

-

Crystal Growth: Single crystals of ethane-1,2-diol are grown, often at low temperatures. For neutron diffraction, deuterated samples are typically used to reduce incoherent scattering.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays or neutrons. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to determine the electron density map (for X-rays) or nuclear positions (for neutrons) within the unit cell. This allows for the precise determination of bond lengths, angles, and intermolecular interactions in the solid state.

Theoretical and Computational Protocols

Computational chemistry plays a crucial role in complementing experimental findings and providing deeper insights into the nature of the intramolecular hydrogen bond.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules.

Methodology:

-

Conformational Search: A systematic search for stable conformers of ethane-1,2-diol is performed by rotating the dihedral angles.

-

Geometry Optimization: The geometries of the identified conformers (e.g., gauche and anti) are optimized using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311++G** or aug-cc-pVDZ).

-

Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative stabilities.

-

Vibrational Frequency Analysis: The vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface and to predict the infrared spectrum. A red shift in the calculated O-H stretching frequency for the gauche conformer compared to the anti conformer supports the presence of an intramolecular hydrogen bond.

Conclusion

The intramolecular hydrogen bond in ethane-1,2-diol is a well-established phenomenon that dictates its conformational preference for the gauche isomer. A combination of sophisticated experimental techniques and computational methods has provided a detailed understanding of the energetic and structural consequences of this interaction. While the general principle is widely accepted, the precise nature and strength of this hydrogen bond continue to be areas of active investigation. This guide provides a foundational overview of the key methodologies and quantitative data that are essential for researchers and professionals working in fields where such molecular interactions are of critical importance.

References

- 1. Conformational studies on ethane-1,2-diol (HOCH2–CH2OH) have show... | Study Prep in Pearson+ [pearson.com]

- 2. Which is the most stable conformer of ethane12diol class 12 chemistry CBSE [vedantu.com]

- 3. Solved 10. Conformational studies on ethane-1,2-diol (HOCH2 | Chegg.com [chegg.com]

- 4. chegg.com [chegg.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Probing OH/OH hydrogen bonds with titratable NMR isotope shifts - American Chemical Society [acs.digitellinc.com]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene glycol (IUPAC name: ethane-1,2-diol), a vicinal diol with the chemical formula (CH₂OH)₂, is a molecule of significant industrial and scientific interest. Its versatile applications, ranging from being a primary component in antifreeze formulations to a precursor in polyester synthesis, are fundamentally dictated by its unique molecular structure and bonding characteristics.[1] This technical guide provides a comprehensive overview of the molecular geometry, conformational isomerism, and the pivotal role of intramolecular hydrogen bonding in determining the structural preferences of ethylene glycol. We delve into the quantitative structural parameters obtained from key experimental techniques, including gas-phase electron diffraction, neutron diffraction, and rotational spectroscopy, and provide detailed methodologies for these experiments.

Molecular Structure and Conformational Analysis

The ethylene glycol molecule is characterized by free rotation around the central carbon-carbon single bond, leading to the existence of various conformational isomers. The two most significant conformers are the gauche and anti forms, which are defined by the dihedral angle of the O-C-C-O backbone.

-

Gauche Conformer: In this conformation, the two hydroxyl groups are in close proximity, with an O-C-C-O dihedral angle of approximately 60°.[2][3]

-

Anti Conformer: Here, the hydroxyl groups are positioned at the maximum possible distance from each other, corresponding to an O-C-C-O dihedral angle of 180°.

Counterintuitively, and in contrast to many other substituted ethanes, the gauche conformer of ethylene glycol is more stable than the anti conformer.[3] This enhanced stability is attributed to the formation of an intramolecular hydrogen bond between the hydrogen atom of one hydroxyl group and the oxygen atom of the other.[4] This interaction introduces a stabilizing force that outweighs the steric hindrance that would typically favor the anti conformation.[3]

Intramolecular Hydrogen Bonding

The presence and significance of intramolecular hydrogen bonding in the gauche conformer of ethylene glycol have been extensively studied. This weak electrostatic attraction occurs because the proximity of the two hydroxyl groups in the gauche form allows for a favorable interaction between the partially positive hydrogen of one -OH group and the partially negative oxygen of the second -OH group.[4] This interaction creates a pseudo-five-membered ring structure, which contributes significantly to the overall stability of the gauche conformer. Computational studies have further elucidated the energetic favorability of this conformation.[5]

Quantitative Structural Parameters

Precise determination of the molecular geometry of ethylene glycol has been achieved through various experimental techniques. The following table summarizes the key bond lengths, bond angles, and dihedral angles for the most stable gauche conformer, primarily derived from gas-phase electron diffraction and neutron diffraction studies.

| Parameter | Value (Gas-Phase Electron Diffraction) | Value (Neutron Diffraction - Anhydrous) |

| Bond Lengths (Å) | ||

| C-C | 1.518 ± 0.006 | 1.5089 ± 0.0006 |

| C-O | 1.426 ± 0.002 | 1.4264 ± 0.0007 / 1.4287 ± 0.0005 |

| O-H | 0.992 ± 0.007 | 0.985 ± 0.001 / 0.988 ± 0.001 |

| C-H | 1.135 ± 0.006 | 1.092 - 1.109 |

| Bond Angles (°) | ||

| ∠CCO | 110.1 ± 0.3 | 110.29 ± 0.03 / 110.45 ± 0.04 |

| ∠COH | 101.1 ± 1.6 | 107.9 ± 0.1 / 108.3 ± 0.1 |

| ∠HCH | Not specified | 108.3 - 109.1 |

| ∠OCH | Not specified | 109.0 - 110.5 |

| Dihedral Angles (°) | ||

| O-C-C-O | 58.4 ± 1.0 | 63.89 ± 0.06 |

| H-O-C-C | 20.0 ± 3.6 / 135.6 ± 3.4 | Not specified |

Note: Neutron diffraction data is for the tGg' rotamer in the anhydrous crystal structure at 220 K. The two values for C-O, O-H, and ∠CCO correspond to the two non-equivalent hydroxyl groups in the crystal.

Experimental Protocols

The structural data presented above were obtained through sophisticated experimental techniques. The following sections provide an overview of the methodologies employed in these key studies.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the vapor phase, free from intermolecular interactions.

Methodology:

-

Sample Introduction: A gaseous sample of ethylene glycol is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam that intersects with a high-energy electron beam (typically 40-60 keV).

-

Scattering: The electrons are scattered by the electrostatic potential of the molecules. The scattering pattern is a function of the internuclear distances within the molecules.

-

Data Collection: The scattered electrons are detected on a photographic plate or a CCD detector, producing a diffraction pattern of concentric rings. The intensity of these rings is measured as a function of the scattering angle.

-

Data Analysis: The radial distribution curve is obtained by a Fourier transform of the molecular scattering intensity. This curve represents the probability of finding two nuclei at a given distance from each other. By fitting this experimental curve to a theoretical model based on assumed molecular geometries, precise bond lengths, bond angles, and dihedral angles can be determined.

Neutron Diffraction

Neutron diffraction is particularly valuable for accurately determining the positions of hydrogen atoms, which is crucial for understanding hydrogen bonding.

Methodology for Powder Neutron Diffraction:

-

Sample Preparation: A deuterated sample of ethylene glycol is typically used to reduce incoherent scattering from hydrogen atoms. The sample is placed in a suitable container, often a vanadium can, which is largely transparent to neutrons.

-

Instrumentation: The experiment is conducted using a high-resolution powder diffractometer, such as the D2B instrument at the Institut Laue-Langevin. The sample is cooled to a specific temperature (e.g., 220 K for the anhydrous crystal structure).

-

Data Collection: A monochromatic neutron beam is directed at the sample. The scattered neutrons are detected at various angles to produce a diffraction pattern.

-

Data Analysis (Rietveld Refinement): The crystal structure is determined from the powder diffraction data using the Rietveld refinement method. This technique involves fitting a calculated diffraction pattern, based on a model of the crystal structure (including atomic positions, lattice parameters, and peak shape functions), to the experimental data until the best possible fit is achieved.

Rotational Spectroscopy